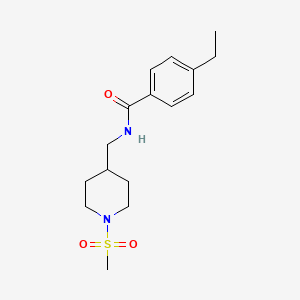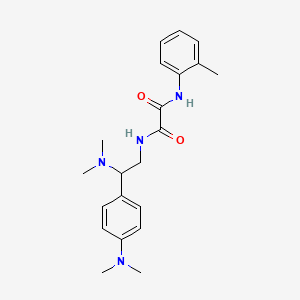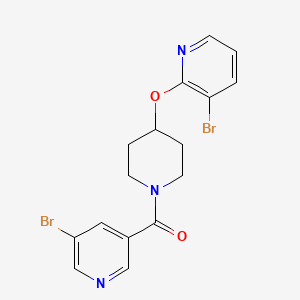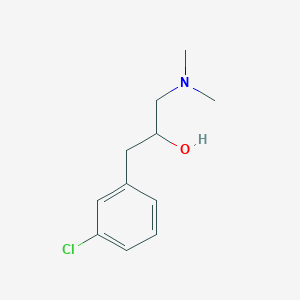
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse applications in medicinal chemistry and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. A novel approach to synthesizing pyrazolo[3,4-h]quinoline-3-carbonitriles, which are structurally related to 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile, has been reported using a one-pot, four-component domino strategy. This method utilizes solvent-free microwave conditions, which can be advantageous for its efficiency and environmental friendliness . Additionally, other pyrazole derivatives have been synthesized using different synthetic pathways, indicating the versatility of methods available for creating such compounds .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of pyrazole derivatives can be studied using spectroscopic methods and computational chemistry. For instance, the FT-IR and FT-Raman spectra of a related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, were measured, and the equilibrium geometry and bonding features were analyzed using Density Functional Theory (DFT). Such studies provide insights into the stability of the molecule and the occurrence of intramolecular charge transfer .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the presence of a nitrile group in 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile could potentially undergo reactions such as nucleophilic addition or be used in further synthetic transformations. The literature also describes the use of pyrazole derivatives as chemosensors, where one of the synthesized pyrazolo[3,4-h]quinoline-3-carbonitriles exhibited fluorescence and was highly sensitive toward Fe3+ ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by substituents on the pyrazole ring. For example, the introduction of a trifluoromethyl group can affect the molecule's lipophilicity and electronic properties. Theoretical calculations, such as those performed on 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, can predict properties like dipole moment, hyperpolarizability, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of the molecule with other chemical species . Additionally, the antifungal activity of related compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrates the biological relevance of pyrazole derivatives .
Scientific Research Applications
Photophysical and Quantum Chemical Analysis
A study by Mati et al. (2012) explored the geometrical isomers of a pyrazoline derivative closely related to 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile. This research focused on the spectral response of these isomers, revealing unique solvatochromic behaviors and their encapsulation within β-cyclodextrin nanocavities. The study combined theoretical and experimental approaches to understand the behavior of these isomers in different mediums (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).
Organometallic Chemistry
Schlosser et al. (2002) described the use of organometallic methods for the site-selective functionalization of trifluoromethyl-substituted pyrazoles, including compounds similar to 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile. This work highlighted the flexibility in converting simple heterocyclic materials into various isomers and congeners (Schlosser, Volle, Leroux, & Schenk, 2002).
Crystal Structure and Reaction Mechanisms
Liu et al. (2013) conducted a study on the crystal structure of a compound similar to the subject molecule, offering insights into the reaction mechanisms of such compounds with unsaturated carbonyl compounds. This research contributes to understanding the structural aspects and potential reactivity of pyrazole-3-carbonitriles (Liu, Chen, Sun, & Wu, 2013).
Corrosion Inhibition
Research by Yadav et al. (2016) investigated pyranopyrazole derivatives, closely related to the target molecule, as corrosion inhibitors for mild steel. This study provides valuable information on the potential application of such compounds in protecting metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
Anticancer and Antimicrobial Applications
Al-Adiwish et al. (2017) synthesized new pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole, which is structurally similar to the compound . Their study explored the biological activity and cytotoxicity of these compounds, including their potential as anticancer and antimicrobial agents (Al-Adiwish, Abubakr, & Alarafi, 2017).
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, potentially leading to a range of biochemical changes .
Biochemical Pathways
Pyrazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Result of Action
It has been reported that 4-bromopyrazole derivatives can inhibit oxidative phosphorylation and energy-dependent calcium uptake . These effects could potentially alter cellular function and contribute to the compound’s biological activity.
properties
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N3/c1-13-3(2-11)4(7)5(12-13)6(8,9)10/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJBHHPLTQKRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride](/img/structure/B2500362.png)
![benzyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2500363.png)

![Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2500367.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500370.png)





![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)
![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)
![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)
![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)